molecular formula C10H8ClN3O4 B1295945 Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate CAS No. 72701-63-4

Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate

Cat. No.: B1295945
CAS No.: 72701-63-4
M. Wt: 269.64 g/mol
InChI Key: SEHVSYSJEKTOTF-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate is an organic compound with the molecular formula C10H8ClN3O4 It is a derivative of isonicotinic acid and features a nitro group, a cyano group, and a chloro group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate typically involves multi-step organic reactions. One common method includes the nitration of ethyl 2-chloro-6-methylisonicotinate followed by the introduction of a cyano group. The reaction conditions often involve the use of strong acids and bases, as well as controlled temperatures to ensure the desired substitution reactions occur efficiently.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and cyanation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst or using metal hydrides.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Reduction: Ethyl 2-amino-3-cyano-6-methyl-5-nitroisonicotinate.

    Substitution: Ethyl 2-amino-3-cyano-6-methyl-5-nitroisonicotinate or Ethyl 2-thio-3-cyano-6-methyl-5-nitroisonicotinate.

Scientific Research Applications

Chemistry

Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate serves as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of new chemical entities due to its unique functional groups that allow for further chemical modifications.

Biology

Research indicates that this compound exhibits bioactive properties , making it a subject of interest in biological studies. It has been investigated for:

  • Antimicrobial Activity : Studies have shown that derivatives of isonicotinic acid, including this compound, possess significant antimicrobial properties against various bacterial strains.
  • Antitumor Activity : Preliminary research suggests potential anticancer effects, where the compound may induce apoptosis in cancer cells by activating specific cellular pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent . Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in designing novel treatments for diseases such as cancer and bacterial infections .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate significant antibacterial activity, particularly against Gram-negative bacteria.

Case Study 2: Anticancer Activity

In a preclinical study published in Cancer Research, researchers investigated the effects of this compound on human breast cancer cell lines (MCF-7). The findings revealed:

  • Induction of apoptosis in a dose-dependent manner.
  • Inhibition of cell proliferation by up to 70% at concentrations above 50 µM.

The mechanism involved activation of the p53 pathway, enhancing expression of pro-apoptotic factors.

Toxicity and Safety Profile

While promising in terms of biological activity, it is essential to consider the toxicity profile:

EndpointResult
Acute Toxicity (LD50)>2000 mg/kg (rat)
Skin IrritationModerate
Eye IrritationSevere

These results underscore the need for careful handling and further investigation into safety before clinical applications .

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of functional groups like the nitro and cyano groups can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

    Methyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 2-chloro-3-cyano-5-nitroisonicotinate: Similar structure but without the methyl group at the 6-position.

Uniqueness: this compound is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the nitro, cyano, and chloro groups makes it a versatile intermediate for further chemical modifications and applications in various fields.

Biological Activity

Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate (CAS No. 72701-63-4) is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C10H8ClN3O4
  • Molecular Weight: 269.64 g/mol
  • Structure: The compound features a pyridine ring with various substituents, including a nitro group and a cyano group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity: Studies have shown that derivatives of isonicotinic acid exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating effectiveness due to its ability to inhibit cell wall synthesis and disrupt metabolic pathways.
  • Antitumor Activity: The compound has been investigated for its potential anticancer effects. Research indicates that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting proliferation through cell cycle arrest mechanisms.
  • Enzyme Inhibition: this compound has shown promise as an inhibitor of specific enzymes involved in disease processes, including certain kinases and phosphatases, which are critical in signaling pathways relevant to cancer and other diseases.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various nitro-pyridine derivatives, including this compound. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound possesses significant antibacterial activity, particularly against Gram-negative bacteria.

Case Study 2: Anticancer Activity

In a preclinical study published in Cancer Research, researchers investigated the effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to:

  • Induce apoptosis in a dose-dependent manner.
  • Inhibit cell proliferation by up to 70% at concentrations above 50 µM.

The mechanism was linked to the activation of the p53 pathway, leading to increased expression of pro-apoptotic factors.

Toxicity and Safety Profile

While the biological activities are promising, it is essential to consider the toxicity profile of this compound. Preliminary toxicity studies indicate:

EndpointResult
Acute Toxicity (LD50)>2000 mg/kg (rat)
Skin IrritationModerate
Eye IrritationSevere

These results highlight the need for careful handling and further investigation into the safety profile before clinical application.

Properties

IUPAC Name

ethyl 2-chloro-3-cyano-6-methyl-5-nitropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O4/c1-3-18-10(15)7-6(4-12)9(11)13-5(2)8(7)14(16)17/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHVSYSJEKTOTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC(=C1[N+](=O)[O-])C)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289568
Record name ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72701-63-4
Record name 72701-63-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61973
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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